molecular formula C6H6F2OS B12829101 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol

Cat. No.: B12829101
M. Wt: 164.18 g/mol
InChI Key: NDEUTRRJQQIIDM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol: is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with difluoromethylating agents under controlled conditions. For instance, the reaction of thiophene with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol (CAS: 1443500-45-5) is an organic compound featuring a difluorinated ethyl alcohol moiety attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C6H4F2OS, with a molecular weight of 178.16 g/mol. The presence of fluorine atoms and the thiophene ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit microsomal prostaglandin E synthase 1 (mPGES-1), which plays a crucial role in prostaglandin E2 (PGE2) biosynthesis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves interference with protein synthesis and cell wall integrity .

Pharmacological Effects

The pharmacological effects of this compound include:

Anti-inflammatory Properties
The inhibition of mPGES-1 leads to decreased levels of PGE2, a pro-inflammatory mediator. This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria. For example, it shows effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis .

Case Studies

  • Inhibition Studies : A study evaluated the effect of various concentrations of this compound on bacterial growth. The results indicated that at concentrations ranging from 15.625 to 62.5 μM, the compound effectively inhibited bacterial growth in vitro, demonstrating its potential as an antimicrobial agent .
Bacterial Strain MIC (μM) Activity Type
Staphylococcus aureus15.625 – 62.5Bactericidal
Enterococcus faecalis62.5 – 125Bacteriostatic

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications to the thiophene ring and fluorine substituents can significantly enhance or diminish biological activity. Compounds with optimal fluorination patterns exhibited improved enzyme inhibition and antimicrobial properties .

Properties

Molecular Formula

C6H6F2OS

Molecular Weight

164.18 g/mol

IUPAC Name

2,2-difluoro-2-thiophen-2-ylethanol

InChI

InChI=1S/C6H6F2OS/c7-6(8,4-9)5-2-1-3-10-5/h1-3,9H,4H2

InChI Key

NDEUTRRJQQIIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CO)(F)F

Origin of Product

United States

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